molecular formula C16H20N2O3 B2799937 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine CAS No. 866040-46-2

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine

Cat. No.: B2799937
CAS No.: 866040-46-2
M. Wt: 288.347
InChI Key: SHAXLKGCKGNMTR-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines. This compound features a benzodioxole moiety linked to a butynyl chain, which is further connected to a methylpiperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Butynyl Chain: The benzodioxole moiety is then reacted with propargyl bromide to introduce the butynyl chain.

    Coupling with Methylpiperazine: Finally, the butynyl-benzodioxole intermediate is coupled with 4-methylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the alkyne moiety to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine
  • 1-benzo [1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine is unique due to its combination of a benzodioxole moiety with a butynyl chain and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-17-7-9-18(10-8-17)6-2-3-11-19-14-4-5-15-16(12-14)21-13-20-15/h4-5,12H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAXLKGCKGNMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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